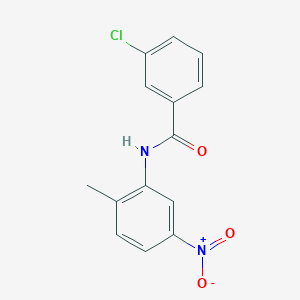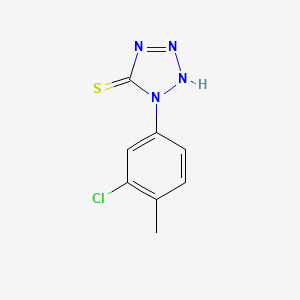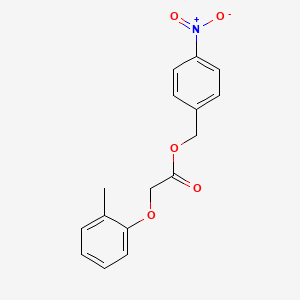
1-(3-isopropoxybenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxybenzoyl)-4-methylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal chemistry. This compound has been found to have various biological activities, including analgesic, anti-inflammatory, and antitumor properties. In
作用機序
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is not fully understood. However, studies have suggested that it may act on various targets in the body, including the opioid receptors and the voltage-gated sodium channels. This compound has been found to have a higher affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, this compound has been shown to inhibit the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development.
実験室実験の利点と制限
One advantage of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its potential as a novel analgesic and anti-inflammatory agent. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 1-(3-isopropoxybenzoyl)-4-methylpiperidine. One area of research could be the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, studies could be conducted to investigate the potential of this compound as an adjuvant therapy for cancer or as a potential treatment for other diseases such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound with potential in medicinal chemistry. It has been found to have analgesic, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of novel analogs of this compound with improved solubility and bioavailability could also be an area of future research.
合成法
The synthesis of 1-(3-isopropoxybenzoyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1-(3-isopropoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential in medicinal chemistry. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has shown antitumor activity in various cancer cell lines, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-6-4-5-14(11-15)16(18)17-9-7-13(3)8-10-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBNVXPJHUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
